2-Methylamino-5-chloro benzophenone
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Overview
Description
2-Methylamino-5-chloro benzophenone is a chemical compound categorized as a benzophenone derivative. It is known for its role as a metabolite of diazepam and as a synthetic intermediate in the production of various benzodiazepines . This compound has significant applications in forensic chemistry and toxicology, particularly in the analysis of drugs of abuse .
Preparation Methods
The synthesis of 2-Methylamino-5-chloro benzophenone can be achieved through several methods. One common approach involves the methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate under the action of a catalyst . This method is advantageous due to its simplicity, low toxicity of reagents, high catalytic activity, and environmental friendliness . Another method involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride followed by intramolecular cyclization .
Chemical Reactions Analysis
2-Methylamino-5-chloro benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzophenone derivatives.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include dimethyl carbonate for methylation, bromoacetyl chloride for acylation, and various reducing agents like iron powder . Major products formed from these reactions include benzodiazepines and other related compounds .
Scientific Research Applications
2-Methylamino-5-chloro benzophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylamino-5-chloro benzophenone involves its role as a metabolite of diazepam. It interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The molecular targets include GABA receptors, and the pathways involved are related to the modulation of neurotransmitter activity .
Comparison with Similar Compounds
2-Methylamino-5-chloro benzophenone can be compared with other benzophenone derivatives such as:
2-Amino-5-chlorobenzophenone: This compound is similar in structure but has an amino group instead of a methylamino group.
5-Chloro-2-(methylamino)benzophenone: Another closely related compound with similar applications in the synthesis of benzodiazepines.
The uniqueness of this compound lies in its specific role as a metabolite of diazepam and its use as an intermediate in the synthesis of various benzodiazepines .
Properties
IUPAC Name |
[4-chloro-2-(methylamino)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-16-13-9-11(15)7-8-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGZISRLCMXADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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